Cobalt glycine
Overview
Description
Cobalt glycine is a coordination compound formed by the interaction of cobalt ions with glycine, an amino acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound complexes are known for their ability to form stable structures and exhibit interesting redox and magnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt glycine complexes can be synthesized through various methods. One common approach involves the reaction of cobalt nitrate with glycine in an aqueous solution. The mixture is typically heated to facilitate the formation of the complex. For example, a simple route involves dissolving cobalt nitrate hexahydrate and glycine in distilled water, followed by heating the mixture to 300°C under magnetic stirring. The resulting solid product is then carbonized at 900°C under an argon atmosphere to obtain mesoporous graphitic carbons with embedded cobalt nanoparticles .
Industrial Production Methods: Industrial production of this compound complexes may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The carbonization step is crucial for obtaining the desired properties of the this compound complex.
Chemical Reactions Analysis
Types of Reactions: Cobalt glycine complexes undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the cobalt ion and the nature of the ligands.
Common Reagents and Conditions:
Oxidation: this compound complexes can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur when this compound complexes react with other ligands, such as ammonia or ethylenediamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound complexes may result in the formation of cobalt(III) complexes, while reduction can yield cobalt(II) complexes .
Scientific Research Applications
Cobalt glycine complexes have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cobalt glycine complexes involves their ability to form stable coordination bonds with various biological molecules. The cobalt ion can interact with the amino and carboxyl groups of glycine, forming a stable five-membered ring structure. This interaction can influence the redox properties of the complex, allowing it to participate in electron transfer reactions. Additionally, this compound complexes can bind to DNA and proteins, potentially leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Cobalt glycine complexes can be compared with other cobalt amino acid complexes, such as cobalt leucine and cobalt threonine complexes. These compounds share similar coordination environments but differ in their specific ligands and resulting properties . For example:
Cobalt leucine complex: This complex has leucine as the ligand, which may result in different biological activities compared to this compound.
Cobalt threonine complex: This complex involves threonine as the ligand, potentially leading to variations in redox properties and stability.
The uniqueness of this compound lies in its simple structure and the ability to form stable complexes with interesting redox and magnetic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-aminoacetate;cobalt(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Co/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTITUGPTCDTON-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CoN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
Record name | Cobalt glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80939066 | |
Record name | Cobalt(2+) bis(aminoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14281-74-4, 17829-66-2 | |
Record name | Bis(glycinato-κN,κO)cobalt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14281-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobalt glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobalt(2+) bis(aminoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cobalt glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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